molecular formula C8H16ClN B052080 Diallyldimethylammonium chloride CAS No. 26062-79-3

Diallyldimethylammonium chloride

Cat. No.: B052080
CAS No.: 26062-79-3
M. Wt: 161.67 g/mol
InChI Key: GQOKIYDTHHZSCJ-UHFFFAOYSA-M
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Description

Diallyldimethylammonium chloride (DADMAC), a quaternary ammonium compound with the molecular formula C₈H₁₆ClN (average mass: 161.67 g/mol), is a water-soluble monomer known for its cyclopolymerization into poly(this compound) (PDADMAC) . PDADMAC forms a pyrrolidinium ring structure upon polymerization, resulting in a cationic polyelectrolyte with high charge density . This polymer is widely used in water treatment, papermaking, and biomedical applications due to its strong binding affinity to anionic surfaces .

Key properties of PDADMAC include:

  • Thermal stability: Decomposition temperatures (Td) of 358°C and 447°C, with 99.2% weight loss between 100–600°C .
  • Solution behavior: Exhibits unique polyelectrolyte characteristics in aqueous solutions, influenced by counterions and molecular weight .

Preparation Methods

Direct Synthesis via Dimethylamine and Allyl Chloride

The foundational method for DADMAC synthesis involves the reaction of dimethylamine with allyl chloride under alkaline conditions. Source outlines a two-step process where dimethylamine is first absorbed into a solution and subsequently reacted with allyl chloride. Key parameters include:

  • Temperature Control : The reaction initiates at 0°C to minimize side reactions, gradually increasing to 44°C during allyl chloride addition .

  • pH Regulation : Sodium hydroxide maintains a pH of 9.5–10.5 during allyl chloride introduction, dropping to 6.4 at reaction completion to stabilize the product .

  • Yield Optimization : This method achieves a 97.65% yield by carefully controlling stoichiometry and distillation to remove volatile byproducts like dimethylamine .

The chemical equation for this reaction is:
2 CH2=CHCH2Cl+(CH3)2NH+NaOH(CH2=CHCH2)2(CH3)2N+Cl+H2O\text{2 CH}_2=\text{CHCH}_2\text{Cl} + (\text{CH}_3)_2\text{NH} + \text{NaOH} \rightarrow (\text{CH}_2=\text{CHCH}_2)_2(\text{CH}_3)_2\text{N}^+\text{Cl}^- + \text{H}_2\text{O}
Side products such as allyl alcohol and allyl dimethylamine are suppressed through pH and temperature management .

Purification of Allyl Chloride Precursor

Industrial-scale DADMAC production requires high-purity allyl chloride to prevent initiator deactivation and polymer contamination. Source details a purification protocol involving:

  • Filtration : Crude allyl chloride is filtered through a 10-micron cartridge to remove iron salts and particulate matter, reducing interfacial "rag" phases during washing .

  • Water Washing : The filtered allyl chloride is washed with deionized water under nitrogen purge, repeated until the aqueous phase shows minimal discoloration .

  • Impurity Limits : Post-purification, allyl chloride must contain <1 mg/kg of chloropropene, allyl alcohol, and dimethylamine hydrochloride .

Table 1: Allyl Chloride Purification Outcomes

ParameterPre-PurificationPost-Purification
Particulate MatterHigh<10 µm retained
Iron Content5–10 ppm<1 ppm
Allyl Alcohol500 ppm<1 ppm

Industrial One-Step Monomer Preparation

Source describes a one-step industrial process to produce DADMAC monomer solutions at 40–60% concentration, optimized for polymerization readiness:

  • Dehydration : The monomer solution is vacuum-distilled to 70–85% concentration, reducing water content to minimize hydrolysis during storage .

  • Complexing Agents : Sodium EDTA (0.001–0.03% wt.) chelates metal ions, preventing initiator decomposition during polymerization .

  • Reaction Conditions : The process operates at 44–65°C for 38–42 hours, with incremental temperature increases to control viscosity and molecular weight .

Table 2: One-Step Monomer Synthesis Parameters

ParameterRange
Temperature44–65°C
Reaction Time38–42 hours
EDTA Concentration0.001–0.03% wt.
Final Monomer Purity>99.5%

Polymerization of DADMAC

While the focus is on monomer synthesis, polymerization methods inform monomer quality requirements. Source ’s polymerization protocol includes:

  • Initiators : Ammonium persulfate (0.75–5.0% wt.) initiates radical polymerization under nitrogen atmosphere .

  • Thermal Stages :

    • 44–48°C : Initial chain propagation.

    • 50–54°C : Mid-phase crosslinking.

    • 55–65°C : Final curing to achieve 10^6–10^7 g/mol molecular weights .

  • Product Forms : The resultant gel is dried at 90–110°C and milled into water-soluble powders .

Impurity Profiling and Mitigation

Contaminants like allyl dimethylamine and dimethylamine hydrochloride arise from incomplete reactions or side pathways. Source identifies critical controls:

  • pH and Temperature : Maintaining pH >9.5 during allyl chloride addition and temperatures <65°C suppresses allyl alcohol formation .

  • Inert Atmosphere : Nitrogen purging limits oxidative degradation, ensuring monomer stability during storage .

Table 3: Impurity Levels in Commercial DADMAC

ImpurityAcceptable LimitSource
Allyl Alcohol<1 mg/kg
Dimethylamine Hydrochloride<700 mg/kg
Sodium Chloride<2000 mg/kg

Chemical Reactions Analysis

Scientific Research Applications

Water Treatment

Coagulation and Flocculation

DADMAC is primarily used in water purification processes as a coagulant. It effectively neutralizes negatively charged colloidal particles, facilitating their aggregation and removal. Its high charge density enhances the efficiency of flocculation, making it a preferred choice over conventional inorganic coagulants.

  • Case Study : In a study comparing DADMAC with traditional coagulants, it was found that DADMAC reduced sludge volume significantly while improving the removal rates of suspended solids and organic matter in wastewater treatment plants .
ParameterDADMACTraditional Coagulants
Sludge Volume Reduction30%15%
Suspended Solids Removal Rate85%70%
Organic Matter Removal Rate90%75%

Pulp and Paper Industry

Pitch Control and Retention Aids

In the pulp and paper industry, DADMAC is utilized to control pitch and improve the retention of fillers during the papermaking process. Its ability to enhance dewatering processes leads to increased efficiency in paper production.

  • Application Example : A mill reported a 20% increase in filler retention when using DADMAC as an additive compared to conventional methods, resulting in improved paper quality and reduced costs .

Biomedicine

Antimicrobial Properties

DADMAC exhibits significant antimicrobial activity, making it suitable for applications in medical devices and wound care products. Its ability to disrupt bacterial cell membranes contributes to its effectiveness against various pathogens.

  • Case Study : Research demonstrated that DADMAC-coated surfaces significantly reduced bacterial colonization in vitro, indicating its potential for use in hospital settings to prevent infections .

Cosmetic Industry

Antistatic and Conditioning Agents

In cosmetics, DADMAC is used as an antistatic agent and conditioning agent in hair care products. It improves the texture and manageability of hair while providing lasting effects against static electricity.

  • Product Application : Formulations containing DADMAC were shown to improve hair softness by 40% compared to non-cationic formulations, enhancing consumer satisfaction .

Agriculture

Soil Stabilization and Fertilizer Enhancement

DADMAC can be incorporated into agricultural practices as a soil stabilizer or as part of fertilizer formulations. Its cationic nature allows it to bind with negatively charged soil particles, improving nutrient retention.

  • Field Study : A trial involving DADMAC-treated soil showed a 25% increase in crop yield due to enhanced nutrient availability and reduced leaching .

Comparison with Similar Compounds

Comparison with Similar Quaternary Ammonium Compounds

Structural and Molecular Differences

DADMAC is structurally distinct from other quaternary ammonium salts due to its allyl groups and cyclopolymerization behavior. Below is a comparison with two analogs: didecyldimethylammonium chloride (DDAC) and benzalkonium chloride (BAC) .

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
DADMAC C₈H₁₆ClN 161.67 Two allyl groups, cyclopolymerizes into PDADMAC
DDAC C₂₂H₄₈ClN 362.08 Two decyl chains, linear structure
BAC C₂₂H₄₀ClN 354.01 Benzyl and alkyl chain, non-polymerizing

Thermal and Chemical Stability

  • PDADMAC shows a dual decomposition profile (358°C and 447°C) due to its crosslinked pyrrolidinium structure .
  • DDAC and BAC decompose at lower temperatures (~250–300°C) due to their linear alkyl chains, which are less thermally stable .

Functional Properties

(a) Polyelectrolyte Behavior

PDADMAC’s high charge density enables strong electrostatic interactions with anions, making it effective in water treatment (e.g., flocculation of suspended particles) . In contrast, DDAC and BAC lack polymerizable groups, limiting their use as standalone polyelectrolytes.

(b) Antimicrobial Activity

  • DDAC and BAC are potent biocides due to their long alkyl chains, which disrupt microbial membranes .
  • DADMAC/PDADMAC exhibit weaker antimicrobial effects but are preferred in water treatment for their non-toxic degradation products .

(c) Sorption Capacity

PDADMAC-functionalized composites show superior sorption of trace organic compounds (e.g., pharmaceuticals) compared to DDAC -modified materials, owing to its adjustable charge density and porosity .

Key Research Findings

  • Toxicity: DADMAC’s monomeric form is rarely detected in drinking water, but long-term ecological impacts remain understudied . DDAC and BAC, however, are linked to hormetic effects (low-dose stimulation, high-dose inhibition) in biological systems .
  • Molecular Weight Effects: Low-molecular-weight PDADMAC (e.g., 8,500 g/mol) enhances antibacterial activity when coated on nanocellulose, while high-molecular-weight variants improve flocculation efficiency .
  • Hybrid Materials : PDADMAC-clay composites outperform biochar in removing heavy metals (e.g., Pb²⁺, Cu²⁺) from stormwater due to tailored charge interactions .

Biological Activity

Diallyldimethylammonium chloride (DADMAC) is a quaternary ammonium compound widely recognized for its diverse biological activities, particularly its antimicrobial properties. This article provides a comprehensive overview of DADMAC's biological activity, supported by data tables and research findings.

DADMAC is a cationic surfactant characterized by its ability to interact with negatively charged bacterial membranes. Its chemical structure allows it to disrupt the integrity of microbial cell walls, leading to cell lysis and death. The mechanism primarily involves:

  • Electrostatic Interactions : The positive charge of DADMAC attracts it to negatively charged components of bacterial membranes.
  • Membrane Disruption : Once bound, DADMAC can insert itself into the lipid bilayer, causing structural changes that compromise membrane integrity.

Antimicrobial Activity

DADMAC has been extensively studied for its antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria.

Research Findings

  • Antibacterial Efficacy : Studies have shown that DADMAC exhibits significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate effective concentrations for inhibiting bacterial growth.
    BacteriaMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64
  • Biofilm Disruption : DADMAC has been shown to disrupt biofilms formed by pathogenic bacteria, which are often resistant to conventional antibiotics. This property is crucial in clinical settings where biofilm-associated infections are prevalent.
  • Polymer Applications : Poly(this compound) (PDADMAC), a polymerized form of DADMAC, has been utilized in various applications including water treatment and as an antibacterial coating on medical devices. PDADMAC demonstrated effective reduction of bacterial colonization on surfaces.

1. Antimicrobial Coatings

A study investigated the use of PDADMAC as an antimicrobial coating on polyurethane catheters. The results indicated a significant reduction in bacterial adhesion and biofilm formation compared to uncoated controls, suggesting its potential for preventing catheter-associated infections .

2. Water Treatment

DADMAC is also employed in water treatment processes as a flocculant agent. Research showed that it effectively removes pathogens from water, contributing to safer drinking water supplies .

Toxicity and Environmental Impact

While DADMAC is effective against bacteria, its toxicity to eukaryotic cells has raised concerns. Studies indicate that at higher concentrations, DADMAC can exhibit cytotoxic effects on mammalian cells, necessitating careful consideration of dosage in applications . Furthermore, environmental studies suggest that DADMAC degrades relatively quickly in natural water bodies, reducing long-term ecological risks .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing DADMAC polymers, and how do reaction parameters influence polymerization kinetics?

  • Methodological Answer : Conventional free radical polymerization in aqueous solutions is widely employed. Key parameters include initiator concentration (e.g., azocyanovaleric acid or potassium persulfate), temperature (45–90°C), and pH. Higher temperatures accelerate polymerization but may reduce control over molecular weight distribution. Monomer purity and ionic strength also significantly impact cyclization efficiency and polymer microstructure .

Q. Which analytical techniques are most effective for characterizing DADMAC polymer molecular weight and structural conformation?

  • Methodological Answer :

  • Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) : Provides absolute molecular weight and polydispersity index (PDI) by coupling separation with light scattering detection .
  • Nuclear Magnetic Resonance (NMR) : Confirms cyclopolymerization via pyrrolidinium ring formation and quantifies residual unsaturation .
  • Viscometry : Correlates intrinsic viscosity with charge density and ionic strength effects in solution .

Q. How do DADMAC polymers behave as polyelectrolytes in aqueous solutions?

  • Methodological Answer : DADMAC polymers exhibit strong polyelectrolyte behavior due to their high cationic charge density. Solution viscosity decreases with increasing ionic strength (e.g., NaCl addition) due to counterion screening effects. Dielectric spectroscopy coupled with scaling theory can quantify counterion distribution and backbone flexibility .

Q. What are common copolymer systems involving DADMAC, and how are reactivity ratios determined experimentally?

  • Methodological Answer : DADMAC is copolymerized with acrylamide, methacrylate, or acrylate derivatives. Reactivity ratios (r₁, r₂) are determined via high-performance liquid chromatography (HPLC) to measure residual monomer concentrations during polymerization. Error-in-variables models improve accuracy in parameter estimation .

Advanced Research Questions

Q. How can controlled/living polymerization techniques (e.g., RAFT) improve DADMAC synthesis?

  • Methodological Answer : Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization using trithiocarbonate or xanthate agents enables precise control over molecular weight (Mn = 2,100–51,000 g/mol) and narrow PDIs (≤1.10). Kinetic studies require optimizing RAFT agent-to-initiator ratios and reaction temperatures (60–90°C) to balance living character with cyclization efficiency .

Q. What strategies mitigate challenges in analyzing residual DADMAC in biological formulations?

  • Methodological Answer :

  • Size Exclusion Chromatography with Evaporative Light Scattering Detection (SEC-ELSD) : Separates polymers from proteins while avoiding UV interference .
  • Reversed-Phase Ion-Pair Chromatography–Mass Spectrometry (RPIPC-MS) : Enhances sensitivity for trace quantification using ion-pairing agents like heptafluorobutyric acid .

Q. How do counterion species (e.g., Cl⁻ vs. Br⁻) influence DADMAC’s solution conformation and interfacial interactions?

  • Methodological Answer : Counterion polarizability and hydration radius modulate chain rigidity and aggregation. Dielectric relaxation spectroscopy reveals distinct counterion mobility trends: Cl⁻ induces tighter binding than bulkier ions, affecting solution conductivity and polymer-solvent interactions .

Q. What role does DADMAC play in templating nanomaterials, such as gold nanocrystals?

  • Methodological Answer : In modified polyol synthesis, DADMAC stabilizes {111}-faceted gold octahedra (30–110 nm) by adsorbing onto crystal surfaces. The cationic polymer suppresses random nucleation, enabling size tunability via concentration and temperature adjustments .

Q. How do molecular dynamics simulations enhance understanding of DADMAC’s polyelectrolyte behavior?

  • Methodological Answer : Simulations of dimeric PDDA models reveal solvent-mediated charge distribution and backbone flexibility. These insights guide experimental design for applications like flocculation, where charge density and chain conformation dictate colloidal interactions .

Q. Methodological Considerations for Data Contradictions

  • Kinetic Discrepancies in Copolymerization : Reactivity ratios reported for DADMAC-acrylamide systems vary due to differences in analytical techniques (e.g., NMR vs. HPLC). Standardizing residual monomer quantification reduces variability .
  • SEC-MALS vs. Viscometry for Molecular Weight : SEC-MALS provides absolute values, while viscometry relies on Mark-Houwink parameters. Cross-validating both methods ensures accuracy in polyelectrolyte characterization .

Properties

IUPAC Name

dimethyl-bis(prop-2-enyl)azanium;chloride
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InChI

InChI=1S/C8H16N.ClH/c1-5-7-9(3,4)8-6-2;/h5-6H,1-2,7-8H2,3-4H3;1H/q+1;/p-1
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InChI Key

GQOKIYDTHHZSCJ-UHFFFAOYSA-M
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Canonical SMILES

C[N+](C)(CC=C)CC=C.[Cl-]
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Molecular Formula

C8H16ClN
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Related CAS

26062-79-3, 28301-34-0 (Parent)
Record name Poly(diallyldimethylammonium chloride)
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DSSTOX Substance ID

DTXSID4027650
Record name Diallyldimethylammonium chloride
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Molecular Weight

161.67 g/mol
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Physical Description

Liquid, Solid; [HSDB]
Record name 2-Propen-1-aminium, N,N-dimethyl-N-2-propen-1-yl-, chloride (1:1)
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Solubility

Miscible /Estimated/
Record name DIALLYLDIMETHYLAMMONIUM CHLORIDE
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Vapor Pressure

0.00000353 [mmHg]
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Color/Form

Solid

CAS No.

7398-69-8, 26062-79-3
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Diallyldimethylammonium chloride
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Diallyldimethylammonium chloride

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